molecular formula C46H92NO8P B1262976 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine CAS No. 95416-27-6

1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine

Cat. No. B1262976
CAS RN: 95416-27-6
M. Wt: 818.2 g/mol
InChI Key: CJXPNBSAXZBLEC-USYZEHPZSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine and related phosphocholines involves several key steps, starting from sn-glycero-3-phosphocholine precursors. Techniques include acylation reactions to introduce fatty acid chains, and the use of catalysts like boron trifluoride-etherate for acyl moiety substitution to achieve high yields and purity. For example, Hermetter et al. (1989) describe a convenient two-step synthesis from sn-glycero-3-phosphocholine, yielding products with high isomeric purity (Hermetter et al., 1989).

Molecular Structure Analysis

Understanding the molecular structure of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine is crucial for its application in membrane studies. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy have been employed to analyze the phase behavior and conformational dynamics of these phospholipids in different states. Studies by Rudolph and Burke (1987) on similar phospholipids demonstrate the importance of detailed structural analysis in understanding lipid behavior (Rudolph & Burke, 1987).

Chemical Reactions and Properties

The chemical reactivity of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine underlines its interactions and transformations within biological systems. This includes its hydrolysis by specific enzymes, such as phospholipase A2, revealing its metabolic pathways and the role in cell signaling mechanisms. The study by Wykle et al. (1980) illustrates the enzymatic synthesis and potential biological activities of related phospholipids (Wykle et al., 1980).

Physical Properties Analysis

The physical properties, including phase transitions, melting points, and bilayer formation capabilities of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine, are key to its role in membrane mimetics and drug delivery systems. Differential scanning calorimetry (DSC) and FTIR have been used to study these properties, providing insights into the stability and behavior of lipid bilayers under various conditions. Yamauchi et al. (1996) synthesized a dimeric glycerophospholipid to study its phase transition and membrane-forming behavior, offering parallels to the study of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (Yamauchi et al., 1996).

Chemical Properties Analysis

Analyzing the chemical properties of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine involves exploring its solubility, interaction with other molecules, and its role in forming liposomes and micelles. These properties are essential for its application in creating model cell membranes and in drug delivery research. Studies like those by Sadownik et al. (1986) on the synthesis and application of polymerized liposomes provide valuable insights into the chemical properties and potential applications of phospholipids (Sadownik et al., 1986).

Scientific Research Applications

Application 1: Neurotherapy and Drug Delivery

  • Summary of Application : 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine (DNPC) coated on the surface of superparamagnetic iron oxide nanoparticles (SPIONs) has advantages in neurotherapy and drug delivery .
  • Methods of Application : In the study, the surface of polyvinylpyrrolidone (PVP)-SPIONs was modified with DNPC, then PVP-SPIONs and DNPC/PVP-SPIONs were co-incubated with rat adrenal pheochromocytoma (PC-12) cells . Further, PVP-SPIONs and DNPC/PVP-SPIONs were implanted into the substantia nigra of Sprague-Dawley (SD) rats by stereotaxic injection .
  • Results or Outcomes : The results show that DNPC/PVP-SPIONs were effectively distributed on the membranes of axons, as well as dendritic and myelin sheaths . In addition, DNPC/PVP-SPIONs were transported in the brain faster than those without DNPC . In vitro experiments found that DNPC/PVP-SPIONs enter cells more easily .

Application 2: Biophysical Studies

  • Summary of Application : 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine is used in multilamellar vesicles for biophysical studies .
  • Methods of Application : It is used as an internal standard to extract total lipids from human brain region homogenates .

Application 3: Cell Membrane Model

  • Summary of Application : 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine can be used as a model for cell membranes, aiding in the study of cell membrane structure and properties .
  • Methods of Application : It is used in laboratory settings to mimic the properties of cell membranes, providing a platform for studying interactions between various substances and the cell membrane .

Application 4: Generation of Micelles and Liposomes

  • Summary of Application : 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine is commonly used alone, or with other components, in the generation of micelles, liposomes, and other types of artificial membranes .
  • Methods of Application : It is used in laboratory settings to generate micelles and liposomes, which are used in various biochemical and biophysical studies .

Application 5: Quantification of Phosphatidylcholines

  • Summary of Application : 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine (DNPC) is used as a standard for the quantification of phosphatidylcholines in human synovial fluid .
  • Methods of Application : It is used in laboratory settings to extract total lipids from human synovial fluid for quantification .

Application 6: Study of Lipid Bilayer Phase Transition

  • Summary of Application : DNPC has been used to study the dynamics of lipid bilayer phase transition .
  • Methods of Application : It is used in laboratory settings to mimic the properties of lipid bilayers, providing a platform for studying the phase transition of lipid bilayers .

properties

IUPAC Name

[(2R)-2,3-di(nonadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H92NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-45(48)52-42-44(43-54-56(50,51)53-41-40-47(3,4)5)55-46(49)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3/t44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXPNBSAXZBLEC-USYZEHPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H92NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

818.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
188
Citations
SA Quideau, ACS McIntosh, CE Norris, E Lloret… - JoVE (Journal of …, 2016 - jove.com
Phospholipid fatty acids (PLFAs) are key components of microbial cell membranes. The analysis of PLFAs extracted from soils can provide information about the overall structure of …
Number of citations: 162 www.jove.com
J Choi, W Zhang, X Gu, X Chen, L Hong… - Chemical research in …, 2011 - ACS Publications
Elevated levels of lysophosphatidylcholine (lysoPC), present in oxidatively damaged low-density lipoprotein (oxLDL), are implicated in cardiovascular complications. LysoPC is …
Number of citations: 73 pubs.acs.org
SA Potekhin, AA Senin, NN Abdurakhmanov… - … et Biophysica Acta (BBA …, 2011 - Elsevier
The bilayer phase transitions from the ripple gel phase (P′ β ) to the liquid-crystal phase (L α ) of a series of 1,2-diacylphosphatidylcholines containing a linear saturated acyl chain (C=…
Number of citations: 17 www.sciencedirect.com
C Guijas, MA Bermúdez, C Meana, AM Astudillo… - Cells, 2019 - mdpi.com
Human monocytes exposed to free arachidonic acid (AA), a secretory product of endothelial cells, acquire a foamy phenotype which is due to the accumulation of cytoplasmic lipid …
Number of citations: 46 www.mdpi.com
KA Zemski Berry, RC Murphy - Antioxidants & redox signaling, 2005 - liebertpub.com
Plasmalogen phospholipids have a vinyl ether substituent at the sn-1 position that is susceptible to oxidative reactions that occur at cell membranes. However, the mechanism by which …
Number of citations: 43 www.liebertpub.com
JP Rodríguez, C Guijas, AM Astudillo, JM Rubio… - Cancers, 2019 - mdpi.com
Hydroxy fatty acids are known to cause cell cycle arrest and apoptosis. The best studied of them, 9-hydroxystearic acid (9-HSA), induces apoptosis in cell lines by acting through …
Number of citations: 69 www.mdpi.com
M Goto, T Endo, T Yano, N Tamai, J Kohlbrecher… - Colloids and Surfaces B …, 2015 - Elsevier
Complete elucidation of the phase behavior of phospholipid bilayers requires information on the subtransition from the lamellar crystal (L c ) phase to the gel phase. However, for …
Number of citations: 22 www.sciencedirect.com
T van der Laan, T Kloots, M Beekman, A Kindt… - Scientific Reports, 2019 - nature.com
In the past few years, the gut microbiome has been shown to play an important role in various disorders including in particular cardiovascular diseases. Especially the metabolite …
Number of citations: 15 www.nature.com
T Iino, R Toh, M Nagao, M Shinohara, A Harada… - Nutrients, 2021 - mdpi.com
Recently we established a cell-free assay to evaluate “cholesterol uptake capacity (CUC)” as a novel concept for high-density lipoprotein (HDL) functionality and demonstrated the …
Number of citations: 5 www.mdpi.com
LC Bartholow, RP Geyer - Journal of Biological Chemistry, 1982 - Elsevier
Human serum albumin and phospholipids can interact to cause a synergistic sterol release from mammalian cells in tissue culture. In the presence of the complexes formed between …
Number of citations: 34 www.sciencedirect.com

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